The compound N,N-diethyl-3-hydroxymethylbenzamide is a chemical of interest in various fields of research due to its structural properties and potential applications. While the provided data does not directly discuss N,N-diethyl-3-hydroxymethylbenzamide, it does include information on related compounds that can offer insights into the behavior and applications of structurally similar benzamides. For instance, 3-aminobenzamide is known to inhibit the nuclear enzyme poly(ADP-ribose) polymerase and has implications in the immune response, particularly in the function of natural killer (NK) cells1. Another related compound, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, has been synthesized and characterized, highlighting its potential in metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group2. These findings provide a foundation for understanding the broader context of benzamide derivatives and their applications.
The synthesis of N,N-diethyl-3-(hydroxymethyl)benzamide typically involves the reaction of 3-hydroxymethylbenzoic acid with diethylamine. This reaction is often facilitated by a dehydrating agent, such as thionyl chloride or oxalyl chloride, to convert the carboxylic acid into the corresponding acid chloride, which then reacts with diethylamine to yield the desired product.
N,N-diethyl-3-(hydroxymethyl)benzamide features a benzene ring substituted at the meta position with a hydroxymethyl group and an amide functional group.
CCN(CC)C(=O)c1cccc(CO)c1
InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11-7-5-6-10(8-11)9-14/h5-8,14H,3-4,9H2,1-2H3
N,N-diethyl-3-(hydroxymethyl)benzamide is involved in various chemical reactions:
The mechanism of action for N,N-diethyl-3-(hydroxymethyl)benzamide, particularly in its application as an insect repellent, involves interaction with insect olfactory receptors.
N,N-diethyl-3-(hydroxymethyl)benzamide exhibits several notable physical and chemical properties:
N,N-diethyl-3-(hydroxymethyl)benzamide has a range of applications across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2